CBX7 Chromodomain Screening: Target Engagement Evidence for CAS 303991-73-3 vs. Structurally Divergent Benzimidazole CBX7 Inhibitors
CAS 303991-73-3 has been explicitly submitted to and tested in a primary AlphaScreen assay for identification of CBX7 (Chromobox Homolog 7) chromodomain inhibitors (Source ID: 15290, External ID: CBX7-Alpha-primary) . CBX7 is a polycomb group protein implicated in oncogenic gene silencing, and its inhibitors are pursued as epigenetic anticancer agents [1]. The closest structurally related benzimidazole-derived CBX7 antagonist with public quantitative data is MS351, a substituted benzimidazole with a KD of 23.8 µM against CBX7 chromodomain [1]. Notably, MS351 acts via an allosteric mechanism distinct from orthosteric inhibition, demonstrating that benzimidazole scaffold variations confer divergent CBX7 binding modes [1]. The explicit submission of CAS 303991-73-3 to this specific assay differentiates it from broader-spectrum benzimidazole screening compounds and positions it within the CBX7-targeted epigenetic chemical space, though the quantitative result remains non-public .
| Evidence Dimension | CBX7 chromodomain inhibitor primary AlphaScreen engagement |
|---|---|
| Target Compound Data | Tested in CBX7-Alpha-primary assay (Source 15290); quantitative result not publicly disclosed |
| Comparator Or Baseline | MS351: CBX7 chromodomain KD = 23.8 μM (allosteric mechanism) |
| Quantified Difference | Cannot be calculated (result non-public); MS351 baseline provided for reference |
| Conditions | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay); Source ID 15290 |
Why This Matters
Procurement for CBX7-related epigenetic research demands compounds with documented CBX7 assay participation; this compound's explicit submission to the CBX7-Alpha-primary screen provides target-class provenance that generic biphenyl benzimidazoles lack.
- [1] Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7. ACS Med Chem Lett. doi:10.1021/acsmedchemlett.6b00224. View Source
